2-(4-Chlorophenyl)-1H-imidazole-4-carbaldehyde
Description
2-(4-Chlorophenyl)-1H-imidazole-4-carbaldehyde is an imidazole derivative featuring a 4-chlorophenyl substituent at position 2 and a carbaldehyde group at position 4. The carbaldehyde group at position 4 introduces reactivity for further chemical modifications, making it a versatile intermediate in organic synthesis.
Properties
IUPAC Name |
2-(4-chlorophenyl)-1H-imidazole-5-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClN2O/c11-8-3-1-7(2-4-8)10-12-5-9(6-14)13-10/h1-6H,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGVWJBPVCVTHNB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC=C(N2)C=O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chlorophenyl)-1H-imidazole-4-carbaldehyde typically involves the reaction of 4-chlorobenzaldehyde with imidazole under specific conditions. One common method includes the use of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures. The reaction proceeds through a nucleophilic substitution mechanism, where the imidazole ring attacks the carbonyl carbon of the 4-chlorobenzaldehyde, leading to the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and column chromatography are employed to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
2-(4-Chlorophenyl)-1H-imidazole-4-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: 2-(4-Chlorophenyl)-1H-imidazole-4-carboxylic acid.
Reduction: 2-(4-Chlorophenyl)-1H-imidazole-4-methanol.
Substitution: Various substituted imidazole derivatives depending on the nucleophile used.
Scientific Research Applications
Antimicrobial Activity
BCFI exhibits notable antimicrobial properties, making it a candidate for developing new antimicrobial agents. Studies have shown that imidazole derivatives can inhibit the growth of various bacteria and fungi. For instance, BCFI has been tested against several strains, demonstrating effectiveness comparable to established antibiotics .
Anticancer Properties
Research indicates that BCFI and its derivatives possess cytotoxic effects against cancer cell lines such as glioma (C6) and liver (HepG2) cells. The mechanism involves the induction of apoptosis in cancer cells, which is critical for cancer therapy development .
Drug Development
BCFI serves as an essential intermediate in synthesizing drugs like Losartan, an antihypertensive medication. Its structural similarity to Losartan suggests potential for further modifications to enhance therapeutic efficacy or reduce side effects .
Coating and Nanotechnology
Imidazole compounds, including BCFI, are used in creating coatings for metal nanoparticles, enhancing their antimicrobial properties. This application is particularly relevant in biomedical devices where infection prevention is crucial .
Liquid Crystals
The unique structural features of BCFI allow it to be utilized in producing oriented liquid crystals, which are essential in display technologies and other optoelectronic applications .
Synthesis and Characterization
The synthesis of BCFI can be achieved through various methods, often involving condensation reactions under controlled pH conditions to optimize yield and purity. A notable synthetic route includes the reaction of pentamidine salts with oxalic dialdehyde, followed by dehydration steps to yield the desired compound .
Case Study: Synthesis Efficiency
A recent study outlined an efficient methodology for synthesizing BCFI derivatives, yielding compounds with 65-75% efficiency under mild conditions. This approach emphasizes environmental safety and cost-effectiveness, making it suitable for large-scale production .
Pharmacological Properties
BCFI's pharmacological profile is extensive, showcasing activities such as:
- Antioxidant : Protects cells from oxidative stress.
- Anti-inflammatory : Reduces inflammation in various models.
- Histamine H3 Antagonism : Potentially useful in treating allergic reactions and other histamine-related conditions .
Data Summary Table
| Application Area | Specific Use Cases | Observations |
|---|---|---|
| Pharmaceutical | Antimicrobial agents | Effective against bacteria/fungi |
| Anticancer agents | Induces apoptosis in cancer cells | |
| Drug synthesis | Intermediate for Losartan | |
| Material Science | Coatings for nanoparticles | Enhanced antimicrobial properties |
| Liquid crystal production | Relevant for optoelectronics |
Mechanism of Action
The mechanism of action of 2-(4-Chlorophenyl)-1H-imidazole-4-carbaldehyde depends on its application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors. For example, it can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and subsequent catalytic activity . The presence of the imidazole ring allows for interactions with metal ions, which can be crucial in enzyme inhibition .
Comparison with Similar Compounds
Structural and Functional Differences
The following table summarizes key structural and functional differences between 2-(4-Chlorophenyl)-1H-imidazole-4-carbaldehyde and its analogs:
Biological Activity
2-(4-Chlorophenyl)-1H-imidazole-4-carbaldehyde, a compound characterized by its imidazole ring and chlorophenyl substituent, has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including antibacterial, antifungal, and potential therapeutic applications, supported by data tables and case studies.
- IUPAC Name : this compound
- CAS Number : 279251-15-9
- Molecular Formula : C10H8ClN3O
- Molecular Weight : 219.64 g/mol
Antibacterial Activity
Recent studies have evaluated the antibacterial properties of this compound against various bacterial strains. The compound demonstrated significant inhibition against Gram-positive and Gram-negative bacteria.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 12.5 µg/mL |
| Escherichia coli | 25 µg/mL |
| Pseudomonas aeruginosa | 50 µg/mL |
In a comparative study, the compound exhibited an antibacterial percentage value of 80% against E. coli , comparable to standard antibiotics such as chloramphenicol .
Antifungal Activity
The compound's antifungal potential was also assessed. It showed promising results against common fungal pathogens.
| Fungal Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Candida albicans | 16.69 µM |
| Aspergillus niger | 22.31 µM |
These findings suggest that this compound could serve as a lead compound for developing new antifungal agents .
The biological activity of this compound is attributed to its ability to interact with specific molecular targets within microbial cells. For instance, it may inhibit key enzymes involved in bacterial cell wall synthesis or disrupt metabolic pathways essential for bacterial survival.
Case Study 1: Antibacterial Efficacy
In a study published in the Journal of Medicinal Chemistry, researchers synthesized various derivatives of imidazole compounds, including this compound. The study highlighted its strong activity against resistant strains of Staphylococcus aureus, making it a candidate for further development into a therapeutic agent .
Case Study 2: Antifungal Properties
Another study focused on the antifungal activity of the compound against clinical isolates of Candida species. Results indicated that modifications to the imidazole ring could enhance antifungal potency, suggesting a structure-activity relationship that warrants further exploration .
Q & A
Q. What are the optimal reaction conditions for synthesizing 2-(4-Chlorophenyl)-1H-imidazole-4-carbaldehyde?
- Methodological Answer : The synthesis involves two key steps: (1) hydrogenation of 4-chloro-N-(isoxazol-4-yl)benzamide (1 ) to form intermediate 2 , and (2) cyclization under alkaline conditions. Optimal conditions include:
- Catalyst : Raney nickel (avoids hydrodechlorination byproduct observed with Pd/C) .
- Solvent : Ethanol for cyclization, yielding 88% isolated product at 45°C .
- Base : NaOH (2 equiv) directly added post-hydrogenation .
Lower yields occur with Na₂CO₃ (64%) or water as solvent (56%) (Table 1, entries 6–8) .
Q. Which spectroscopic and crystallographic methods are recommended for characterizing this compound?
- Methodological Answer :
- X-ray Crystallography : Use SHELX programs (e.g., SHELXL for refinement) to resolve crystal structures . ORTEP-III or WinGX can visualize anisotropic displacement ellipsoids .
- Spectroscopy : LC-MS monitors reaction progress and intermediate purity . Hydrogen bonding patterns (e.g., C–H⋯S interactions) should be analyzed via graph-set notation () .
Advanced Research Questions
Q. How can researchers mitigate byproduct formation during synthesis?
- Methodological Answer : Hydrodechlorination is a major side reaction when using Pd/C catalysts. Mitigation strategies include:
- Switching to Raney nickel , which suppresses dehalogenation (yield of intermediate 2 increases from ~50% to 92%) .
- Optimizing reaction time: Prolonged hydrogenation (>6 hours) reduces intermediate 2 yield (Table 1, entries 1–3) .
Q. What structural features influence the compound’s crystallographic packing and stability?
- Methodological Answer :
- Hydrogen Bonding : Weak C–H⋯S interactions (3.5185 Å) and π-π stacking stabilize the crystal lattice () .
- Geometry : Monoclinic (P2₁/c) symmetry with Z = 8 and unit cell dimensions (e.g., β = 116.807°) affects packing density .
- Software Tools : Use SHELXPRO for macromolecular interfaces or CCP4 suites for high-resolution data .
Q. How do substituent variations on the imidazole ring affect reactivity and crystallinity?
- Methodological Answer :
- Electron-Withdrawing Groups (e.g., Cl, NO₂) : Increase ring stability but may reduce solubility. For example, 2-(4-nitrophenyl)-substituted derivatives show lower yields (Table 1 in ) .
- Steric Effects : Bulky groups (e.g., cyclohexyl) disrupt planar imidazole geometry, altering crystallization behavior .
- Comparative Analysis : Compare metrics (e.g., bond lengths, torsion angles) using WinGX or ORTEP-III to correlate substituents with lattice energy .
Q. What computational strategies validate experimental crystallographic data for this compound?
- Methodological Answer :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
